5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid

Immuno-oncology IDO1 inhibition Tryptophan metabolism

5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid (CAS 152088-13-6, MFCD03011751) is a tri-substituted indole-2-carboxylic acid derivative with chlorine at the 5-position and methyl groups at N-1 and C-3. With a molecular weight of 223.66 g/mol and a calculated LogP of 3.45, this compound exhibits moderate lipophilicity appropriate for membrane permeability screening.

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
CAS No. 152088-13-6
Cat. No. B116006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid
CAS152088-13-6
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)O
InChIInChI=1S/C11H10ClNO2/c1-6-8-5-7(12)3-4-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15)
InChIKeyYWHLWJBYLZEDNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic Acid (CAS 152088-13-6): An Evidence-Based Guide for Scientific Selection


5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid (CAS 152088-13-6, MFCD03011751) is a tri-substituted indole-2-carboxylic acid derivative with chlorine at the 5-position and methyl groups at N-1 and C-3 . With a molecular weight of 223.66 g/mol and a calculated LogP of 3.45, this compound exhibits moderate lipophilicity appropriate for membrane permeability screening . As an indole building block with a free carboxylic acid handle at C-2, it serves as a versatile intermediate for amide coupling and further derivatization in medicinal chemistry programs targeting kinase inhibition and immunomodulation .

Why 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic Acid Cannot Be Casually Substituted in SAR-Driven Research Programs


In SAR studies, subtle changes to the indole substitution pattern produce dramatic differences in target engagement. The N-1 methyl group in this compound eliminates the hydrogen bond donor capacity of the indole NH, fundamentally altering binding mode compared to N-H indoles [1]. The 5-chloro substituent modulates both electronic properties (via inductive withdrawal) and steric profile, while the C-3 methyl influences conformational flexibility and metabolic stability [2]. Binding data demonstrate that even among 5-chloro indole-2-carboxylic acids, the presence or absence of the N-1 and C-3 methyl groups can shift potency by orders of magnitude. Generic substitution with unsubstituted indole-2-carboxylic acid or regioisomeric analogs would invalidate any comparative SAR interpretation [3].

Quantitative Differentiation Evidence: 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic Acid Versus Structural Analogs


IDO1 Inhibitory Activity of 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic Acid Versus N-H Indole-2-Carboxylic Acid Baseline

5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid exhibits measurable, albeit modest, IDO1 inhibitory activity with an IC50 of 50 µM (5.00E+4 nM) in a recombinant enzyme assay [1]. While this absolute potency is low, it establishes a critical baseline for SAR: the fully substituted indole-2-carboxylic acid scaffold retains target engagement at the IDO1 active site. In contrast, unsubstituted indole-2-carboxylic acid shows no detectable inhibition (IC50 > 100 µM, N.I.) under comparable assay conditions, demonstrating that the 5-chloro and N1/C3-dimethyl substitutions are essential for even minimal IDO1 recognition [2]. The compound also shows weak CYP3A4 inhibition (IC50 = 1.1 µM), providing an early selectivity flag for medicinal chemistry optimization [1].

Immuno-oncology IDO1 inhibition Tryptophan metabolism

Physicochemical Differentiation: LogP Comparison with 5-Chloro-3-methyl-1H-indole-2-carboxylic Acid

The N-1 methyl substitution in 5-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid (LogP = 3.45) increases lipophilicity by approximately 0.5–0.8 LogP units compared to 5-chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16382-20-0), which retains the polar N-H hydrogen bond donor . This shift in LogP directly impacts predicted membrane permeability and oral bioavailability parameters according to Lipinski's Rule of Five . The N-1 methyl group also eliminates a potential metabolic soft spot (N-dealkylation susceptibility) and prevents N-H mediated hydrogen bonding that could alter binding orientation in hydrophobic enzyme pockets [1].

ADME prediction Lipophilicity optimization Drug-likeness

C-2 Carboxylic Acid Handle Enables Diverse Derivatization Compared to C-3 Carboxylic Acid Regioisomers

The C-2 carboxylic acid position in 5-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid provides a reactive handle for amide bond formation that produces structurally distinct conjugates compared to C-3 carboxylic acid regioisomers [1]. Indole-2-carboxamides exhibit fundamentally different binding modes and target selectivity profiles from indole-3-carboxamides in kinase inhibition programs, with the C-2 amide vector orienting substituents toward distinct subpockets in the ATP-binding site [2]. This regioisomeric differentiation is critical when building focused libraries for structure-based drug design [3].

Medicinal chemistry Amide coupling Indole SAR

Commercial Availability Comparison: Supply Chain Accessibility Versus Closest Analogs

5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid (CAS 152088-13-6) is available from multiple established research chemical suppliers including Santa Cruz Biotechnology, AKSci, Fluorochem, and Hit2Lead, with catalog purity specifications of 95% or higher . In contrast, its closest analog 5-chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16382-20-0) shows more limited vendor availability, and the 4,5-dichloro analog (CAS 231295-84-4) is only stocked by specialized suppliers with longer lead times . The broader commercial availability of the target compound reduces procurement risk and enables rapid resupply for ongoing SAR campaigns, with pricing available from $70 for 250 mg quantities .

Research procurement Building block sourcing Inventory availability

Recommended Application Scenarios for 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic Acid Based on Quantitative Evidence


IDO1 Inhibitor Lead Generation and SAR Expansion

With validated IDO1 target engagement (IC50 = 50 µM), this compound serves as a chemically tractable starting point for hit-to-lead optimization in immuno-oncology programs. The C-2 carboxylic acid enables rapid amide library synthesis to explore potency improvements beyond the 50 µM baseline, while the established N1/C3-dimethyl-5-chloro substitution pattern provides a defined scaffold for systematic SAR exploration [1]. Researchers should prioritize this compound over N-H indole analogs when seeking to develop metabolically stable, membrane-permeable IDO1 inhibitors with no N-H hydrogen bond donor liabilities [2].

Membrane-Permeable Kinase Inhibitor Scaffold Development

The combination of moderate lipophilicity (LogP = 3.45) and the N-1 methyl group (eliminating N-H polarity) makes this compound particularly suitable for programs targeting intracellular kinases where passive membrane permeability is essential [1]. The C-2 carboxylic acid provides a vector for amide extension toward kinase hinge-binding motifs, with the 5-chloro substituent positioned to occupy hydrophobic back pockets in the ATP-binding site as demonstrated in IKK2 and CK2 inhibitor patent literature [2]. This scaffold offers physicochemical advantages over N-H indole-2-carboxylic acids for CNS-penetrant inhibitor design [3].

Indole-2-Carboxamide Focused Library Synthesis

As a building block for amide coupling, this compound enables the systematic generation of indole-2-carboxamide libraries with a consistent 5-chloro-1,3-dimethyl substitution pattern [1]. This scaffold class has demonstrated activity against hepatitis B virus (HBV) targets, fructose-1,6-bisphosphatase allosteric sites, and glycogen phosphorylase, making it valuable for antiviral and metabolic disease screening cascades [2]. The C-2 carboxylic acid position is essential for accessing this specific pharmacophore space, distinguishing it from regioisomeric C-3 carboxylic acid building blocks that produce fundamentally different binding modes [3].

Supply Chain-Reliable Intermediate for Multi-Step Synthesis

Given its broad vendor availability (≥5 verified suppliers) and established purity specifications (95% minimum), this compound is the procurement-preferred choice when a reliable, consistently available indole building block is required for multi-step synthetic sequences [1]. The competitive pricing ($70/250 mg) and multiple sourcing options reduce the risk of research delays due to stockouts, a documented concern with less common analogs such as the 4,5-dichloro derivative [2]. This compound is particularly suited for academic and industrial medicinal chemistry groups requiring repeatable, reproducible synthesis of advanced intermediates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.